molecular formula C26H18F6N2O2 B148434 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl CAS No. 138321-99-0

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

Cat. No.: B148434
CAS No.: 138321-99-0
M. Wt: 504.4 g/mol
InChI Key: IWFSADBGACLBMH-UHFFFAOYSA-N
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Description

4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is a fluorinated diamine compound known for its unique chemical structure and properties. It is characterized by the presence of trifluoromethyl groups and amino functionalities attached to a biphenyl core through ether linkages. This compound is of significant interest in the field of polymer chemistry due to its ability to impart desirable properties such as high thermal stability, optical transparency, and solubility in organic solvents to the polymers it forms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-dihydroxybiphenyl in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then subjected to catalytic hydrogenation using hydrazine and palladium on carbon (Pd/C) to reduce the nitro groups to amino groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl exerts its effects is primarily through its incorporation into polymer matrices. The trifluoromethyl groups enhance the solubility and thermal stability of the resulting polymers, while the amino groups provide sites for further chemical modifications. The molecular targets and pathways involved include the formation of strong intermolecular interactions and the stabilization of polymer chains .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene
  • 9,9-Bis(4-amino-2-trifluoromethylphenoxy)phenylfluorene

Uniqueness

Compared to similar compounds, 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl offers a unique combination of high thermal stability, optical transparency, and solubility in organic solvents. Its biphenyl core provides rigidity, while the ether linkages and trifluoromethyl groups contribute to its desirable properties .

Properties

IUPAC Name

4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]phenoxy]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F6N2O2/c27-25(28,29)21-13-17(33)5-11-23(21)35-19-7-1-15(2-8-19)16-3-9-20(10-4-16)36-24-12-6-18(34)14-22(24)26(30,31)32/h1-14H,33-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFSADBGACLBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600108
Record name 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138321-99-0
Record name 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl desirable for polymer synthesis?

A1: this compound is a diamine monomer prized for its ability to impart desirable properties to polymers, particularly polyimides and poly(amide-imide)s. [, , , , , , , ] Key advantages include:

  • Enhanced Solubility: The presence of trifluoromethyl (-CF3) groups increases the solubility of resulting polymers in common organic solvents, facilitating processing and solution casting. [, ]
  • Improved Melt Processability: Polymers synthesized using this monomer often exhibit improved melt processability, making them suitable for applications requiring high-temperature molding. [, ]
  • High Thermal Stability: The rigid aromatic structure contributes to high glass transition temperatures (Tg) and excellent thermal stability, essential for demanding applications. [, , , , , ]
  • Favorable Optical Properties: The inclusion of this monomer can lead to polyimides with lighter color and higher transparency compared to non-fluorinated counterparts. [, , ]

Q2: How does the presence of trifluoromethyl groups influence the properties of polymers derived from this compound?

A2: The introduction of trifluoromethyl groups (-CF3) into the polymer backbone through this monomer significantly impacts several properties:

  • Solubility Enhancement: The -CF3 groups, being both electron-withdrawing and bulky, disrupt interchain interactions and enhance chain packing, leading to improved solubility in organic solvents. [, ]
  • Reduced Dielectric Constant: The presence of fluorine atoms, with their high electronegativity, generally results in a lower dielectric constant, making these polymers attractive for microelectronic applications. [, ]
  • Enhanced Thermal Stability: The strong C-F bond contributes to the overall thermal stability of the resulting polymers, allowing them to withstand high temperatures without significant degradation. [, , , , , ]

Q3: Can you provide examples of specific applications where polymers synthesized from this compound are employed?

A3: Due to their unique properties, these polymers find applications in diverse fields:

  • High-Performance Composites: They serve as matrix resins in high-temperature carbon fiber composites for aerospace and automotive industries, offering excellent mechanical properties even at elevated temperatures. [, ]
  • Microelectronics: Their low dielectric constants and high thermal stability make them suitable as interlayer dielectrics in microelectronic devices, contributing to miniaturization and improved performance. []
  • Optical Devices: Their good optical transparency and low birefringence make them attractive for optical waveguides, lenses, and other optical components. []

Q4: Are there any studies investigating the relationship between the structure of this compound and the properties of the resulting polymers?

A4: Yes, several studies have explored the structure-property relationships:

  • Impact of Dianhydride Comonomer: Researchers investigated how using different dianhydride comonomers alongside this compound affects the solubility, thermal stability, and optical properties of the resulting polyimides. [, , , ]
  • Influence of Molecular Weight: Studies examined the effect of varying the molecular weight of the synthesized polymers on their melt processability, mechanical strength, and thermal properties. []
  • Comparison with Non-fluorinated Analogs: Researchers compared the properties of polymers derived from this compound with those synthesized using its non-fluorinated analog to understand the specific contributions of the trifluoromethyl groups. [, ]

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